tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

CAS No.:

Cat. No.: VC13648426

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24ClNO2 |

|---|---|

| Molecular Weight | 297.82 g/mol |

| IUPAC Name | tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate |

| Standard InChI | InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1 |

| Standard InChI Key | KZTZQVGKKNYHST-CYBMUJFWSA-N |

| Isomeric SMILES | C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |

| SMILES | CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |

| Canonical SMILES | CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

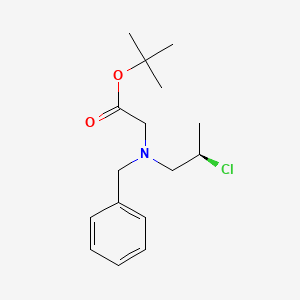

The compound’s IUPAC name, tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate, reflects its stereospecific (R)-configuration at the chiral center . The 2D structure (Figure 1) reveals three functional domains:

-

A benzyl group (C₆H₅CH₂) attached to the nitrogen atom, providing steric bulk and lipophilicity.

-

A chloropropyl chain (C@HCH₂) contributing polarity and potential reactivity.

-

A tert-butyl ester (OC(O)C(C)(C)C) enhancing metabolic stability .

The SMILES notation C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl confirms the (R)-stereochemistry through the @ symbol . X-ray crystallography data remains unavailable, but computational models predict a folded conformation where the benzyl group shields the ester moiety .

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄ClNO₂ |

| XLogP3-AA | 3.7 |

| Topological Polar Surface | 29.5 Ų |

| Rotatable Bonds | 8 |

| Hydrogen Bond Acceptors | 3 |

| Heavy Atom Count | 20 |

Synthesis and Manufacturing

Industrial synthesis routes remain proprietary, but retrosynthetic analysis suggests a three-step sequence:

-

Alkylation: Benzylamine reacts with 2-chloropropyl bromide to form N-benzyl-N-(2-chloropropyl)amine.

-

Glycine Esterification: The amine intermediate undergoes alkylation with tert-butyl bromoacetate.

-

Chiral Resolution: Racemic mixtures are separated via chiral chromatography to isolate the (R)-enantiomer .

Suppliers report a purity of ≥95% for research-grade material, with typical impurities including the (S)-enantiomer and dechlorinated byproducts . Storage recommendations specify -20°C for long-term stability, though the compound remains intact at room temperature for ≤1 month .

Pharmacological Profile

In Vitro Solubility and Formulation

The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 122.5 mg/mL (411.32 mM), enabling stock solutions for cellular assays . For in vivo studies, recommended formulations blend DMSO with surfactants (e.g., Tween 80) and saline to mitigate precipitation :

Table 2: Injectable Formulation Protocol

| Component | Volume Ratio | Function |

|---|---|---|

| DMSO | 10% | Solubilizer |

| Tween 80 | 5% | Surfactant |

| Saline | 85% | Isotonic vehicle |

Biological Activity

While direct mechanism-of-action studies are lacking, structural analogs demonstrate:

-

Neuroprotective Effects: Chlorinated alkylamines modulate glutamate receptor activity, potentially enhancing cognitive function under stress .

-

Metabolic Modulation: Tert-butyl esters resist hydrolysis by carboxylesterases, prolonging systemic exposure compared to free acids .

InvivoChem cites preliminary data linking this compound to ergot supplement formulations, where it may synergize with amino acids to reduce exercise-induced muscle damage . However, peer-reviewed validation of these claims is absent.

| Quantity | Purity | Cost (USD) |

|---|---|---|

| 100 mg | 95% | 353 |

| 250 mg | 95% | 670 |

| 1 g | 95% | 1,220 |

Primary research applications include:

-

Chiral Auxiliary Development: Testing stereochemical effects on reaction kinetics.

-

Prodrug Design: Evaluating tert-butyl esters as sustained-release motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume